tert-Butyl 3-chloro-5-hydroxy-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-chloro-5-hydroxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a hydroxyl group on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-chloro-5-hydroxy-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-5-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a carbonyl group at the hydroxyl position.
Reduction: Replacement of the chlorine atom with a hydrogen atom.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
tert-Butyl 3-chloro-5-hydroxy-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and microbial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of indazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It may find use in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-chloro-5-hydroxy-1H-indazole-1-carboxylate is unique due to the presence of both a chlorine atom and a hydroxyl group on the indazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13ClN2O3 |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5-hydroxyindazole-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3 |
InChI Key |
MRZUPBOGSSOGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C(=N1)Cl |
Origin of Product |
United States |
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